![molecular formula C9H9NS B1341052 Benzo[b]thiophen-7-ylmethanamine CAS No. 880251-15-0](/img/structure/B1341052.png)
Benzo[b]thiophen-7-ylmethanamine
Overview
Description
Benzo[b]thiophen-7-ylmethanamine is a compound that belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .
Synthesis Analysis
The synthesis of benzo[b]thiophenes, including Benzo[b]thiophen-7-ylmethanamine, can be achieved through various methods. One such method involves a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Another method involves a one-step intermolecular reaction between easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis
The molecular formula of Benzo[b]thiophen-7-ylmethanamine is C9H9NS . The average mass is 163.240 Da and the monoisotopic mass is 163.045563 Da .Chemical Reactions Analysis
Benzo[b]thiophenes, including Benzo[b]thiophen-7-ylmethanamine, can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This process involves an aryne reaction with alkynyl sulfides .Physical And Chemical Properties Analysis
The molecular weight of Benzo[b]thiophen-7-ylmethanamine is 199.70 g/mol . The molecular formula is C9H9NS .Scientific Research Applications
Pharmaceutical Research Drug Design and Development
Benzo[b]thiophen-7-ylmethanamine serves as a core structure in medicinal chemistry due to its similarity to active compounds used in drug development. Its derivatives are explored for various biological activities, which makes it a valuable scaffold in the design of new potent lead molecules for pharmaceuticals .
Organic Synthesis Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis, allowing chemists to create a broad range of substituted benzo[b]thiophenes. These derivatives can be tailored with different functional groups to yield molecules with desired properties for further research and development .
Antioxidant Research Evaluating Antioxidant Capacities
Some derivatives of benzo[b]thiophen-7-ylmethanamine have shown high antioxidant capacities, surpassing those of known antioxidants like trolox. This indicates potential applications in studying oxidative stress and designing antioxidant agents .
Chemical Synthesis Aryne Reaction Studies
The compound is also involved in aryne reaction studies, which are crucial for one-step synthesis methods that enhance efficiency in chemical production processes .
Mechanism of Action
Target of Action
The primary targets of Benzo[b]thiophen-7-ylmethanamine are currently unknown. This compound is a derivative of benzothiophenes, which are a promising class of organosulfur compounds . Benzothiophenes have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Mode of Action
It is known that benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides, starting from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
aureus and have potential to be used as antifungal agents . They also showed high antioxidant capacities .
Pharmacokinetics
It is known that this compound has high gastrointestinal (gi) absorption and is bbb permeant . It is also a P-gp substrate .
Action Environment
It is known that the compound’s lipophilicity and water solubility can influence its bioavailability and efficacy .
Safety and Hazards
Future Directions
Benzo[b]thiophenes are a promising class of organosulfur compounds . They have served in a broad range of research fields including pharmaceutical sciences and materials chemistry . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
properties
IUPAC Name |
1-benzothiophen-7-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCWMLRLHKHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586323 | |
Record name | 1-(1-Benzothiophen-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-7-ylmethanamine | |
CAS RN |
880251-15-0 | |
Record name | 1-(1-Benzothiophen-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(Aminomethyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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